molecular formula C19H19FN2O4S2 B6527012 3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 1321659-58-8

3-(benzenesulfonyl)-N-[(2E)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B6527012
CAS No.: 1321659-58-8
M. Wt: 422.5 g/mol
InChI Key: CMJFDPVAHWZYDU-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a 6-fluoro group and a 2-methoxyethyl moiety at the 3-position. The (2E)-configured imine group links the benzothiazole to a propanamide chain bearing a benzenesulfonyl substituent. Structural characterization of such derivatives often employs crystallographic tools like SHELX and ORTEP-3 for precise stereochemical analysis .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S2/c1-26-11-10-22-16-8-7-14(20)13-17(16)27-19(22)21-18(23)9-12-28(24,25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJFDPVAHWZYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Key structural analogs (from evidence) include:

Compound Name (ID Referenced) Molecular Formula Benzothiazole Substituents Amide/Sulfonyl Features Molecular Weight (g/mol)
Target Compound C₁₉H₂₀FN₂O₃S₂ 6-Fluoro, 3-(2-methoxyethyl) 3-(Benzenesulfonyl)propanamide ~424.5 (calculated)
N-[(2E)-3-Ethyl-6-Fluoro-1,3-Benzothiazol-2(3H)-Ylidene]-2-Methylpropanamide C₁₃H₁₅FN₂OS 6-Fluoro, 3-ethyl 2-Methylpropanamide 266.334
N-[(2Z)-6-Ethyl-3-Methyl-1,3-Benzothiazol-2(3H)-Ylidene]-3-(Phenylsulfonyl)Propanamide C₁₉H₂₁N₂O₃S₂ 6-Ethyl, 3-methyl 3-(Phenylsulfonyl)propanamide (Z-configuration) ~413.5 (calculated)
4-Methoxy-N-[6-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]Benzenesulfonamide C₁₅H₁₅N₂O₃S₂ 6-Methyl, dihydro ring 4-Methoxybenzenesulfonamide ~343.4 (calculated)
N-(3-Ethyl-6-Fluoro-1,3-Benzothiazol-2-Ylidene)-3-Fluorobenzamide C₁₆H₁₁F₂N₂OS 6-Fluoro, 3-ethyl 3-Fluorobenzamide ~324.3 (calculated)
N-[3-(2-Methoxyethyl)-6-Methyl-1,3-Benzothiazol-2-Ylidene]... (truncated) C₁₆H₂₁N₃O₃S₂ 6-Methyl, 3-(2-methoxyethyl) Complex ethanamide-sulfanyl substituent ~399.5 (calculated)

Electronic and Steric Effects

  • Sulfonyl vs. Amide Groups : The target’s benzenesulfonyl-propanamide (electron-withdrawing) contrasts with simpler amides (e.g., 2-methylpropanamide in ), likely enhancing binding to polar enzymatic pockets.
  • Fluorine Substitution : The 6-fluoro group in the target and may reduce metabolic degradation, whereas its absence in could alter pharmacokinetics.
  • 2-Methoxyethyl vs. Alkyl Chains : The target’s 2-methoxyethyl group (shared with ) introduces ether oxygen for hydrogen bonding, unlike the ethyl/methyl groups in .

Hypothetical Pharmacological Implications

  • Solubility : The 2-methoxyethyl group in the target and may confer higher aqueous solubility compared to .
  • Stereochemical Impact : The (2E) configuration in the target and vs. the (2Z) in could influence binding to chiral targets like kinases or GPCRs.
  • Sulfonyl Bioactivity: The benzenesulfonyl group in the target and may mimic natural sulfonamide inhibitors (e.g., carbonic anhydrase), whereas non-sulfonyl analogs lack this motif .

Data Tables

Table 1: Structural Features Influencing Bioactivity

Feature Target Compound
Fluorine Position 6 6 Absent Absent 6 Absent
Sulfonyl Group Yes No Yes Yes (sulfonamide) No No
Ether/Oxygen Substituent 2-Methoxyethyl No No 4-Methoxy No 2-Methoxyethyl
Amide Type Propanamide 2-Methylpropanamide Propanamide Benzenesulfonamide Benzamide Ethanamide

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